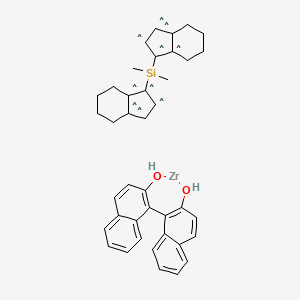
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-(R)-(1,1'-binaphthyl-2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) is a complex organometallic compound that features zirconium as its central metal atom. This compound is known for its unique structure and properties, making it a valuable subject of study in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) typically involves the reaction of zirconium tetrachloride with the corresponding ligand precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and verify the structure of the compound.
化学反应分析
Types of Reactions
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium-ligand complexes .
科学研究应用
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is employed in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates. Its unique structure allows it to interact with various substrates, leading to the formation of desired products .
相似化合物的比较
Similar Compounds
- Dichloro[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
- rac-Dimethylsilylbis(1-indenyl)zirconium dichloride
Uniqueness
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) stands out due to its unique ligand structure, which imparts specific catalytic properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
属性
分子式 |
C40H40O2SiZr |
|---|---|
分子量 |
672.1 g/mol |
InChI |
InChI=1S/C20H14O2.C20H26Si.Zr/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;/h1-12,21-22H;11-14H,3-10H2,1-2H3; |
InChI 键 |
XVJRWVFROSXRIR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)([C]1[CH][CH][C]2[C]1CCCC2)[C]3[CH][CH][C]4[C]3CCCC4.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


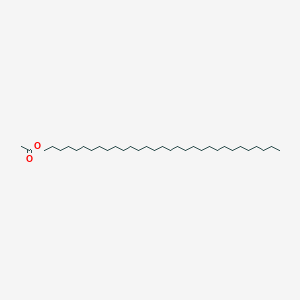
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)

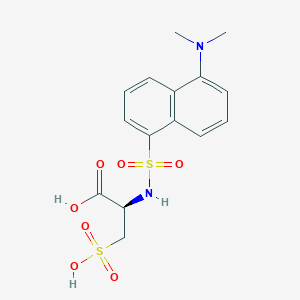

![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)

![8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B13819722.png)

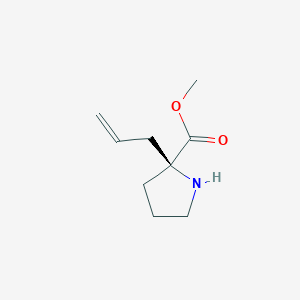
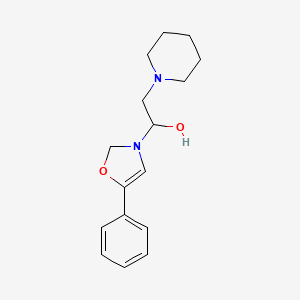
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
